molecular formula C25H17NO B4998305 2-(1-phenylbenzo[f]quinolin-3-yl)phenol

2-(1-phenylbenzo[f]quinolin-3-yl)phenol

Cat. No.: B4998305
M. Wt: 347.4 g/mol
InChI Key: KDBJCJUZAXAWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenylbenzo[f]quinolin-3-yl)phenol (CAS 71752-53-9) is a synthetic benzo[f]quinoline derivative of significant interest in medicinal chemistry and materials science. With a molecular formula of C25H18N2O and a molecular weight of 362.42 g/mol , this planar polyaromatic compound is characterized by its fused ring system. The compound's key research value lies in its potential as a scaffold for developing new therapeutic agents. Benzo[f]quinoline derivatives have demonstrated notable antiproliferative efficacy against various cancer cell lines, with their planar structure enabling potential DNA interaction through intercalation, a mechanism shared by several clinical anticancer drugs . This makes it a promising candidate for the design of novel chemotherapeutic agents. Furthermore, the phenolic functional group provides a versatile site for further chemical modification and derivatization, allowing researchers to tailor the compound's properties for specific applications, such as optimizing drug-likeness or oral bioavailability . The compound's extended aromatic system also suggests potential utility in the development of advanced organic materials. This product is intended for research and development purposes strictly within a laboratory setting. It is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(1-phenylbenzo[f]quinolin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO/c27-24-13-7-6-12-20(24)23-16-21(17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)14-15-22(25)26-23/h1-16,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBJCJUZAXAWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis

Physicochemical Properties
Compound Molecular Weight Substituents Melting Point (°C) Solubility
2-(1-Phenylbenzo[f]quinolin-3-yl)phenol ~341.4 (est.) 1-Ph, 3-OH Not reported Moderate in DMSO
2-(2-(4-Methoxyphenyl)furoquinolin-3-yl)acetic Acid 334.3 4-MeO-Ph, acetic acid 271–272 High in polar solvents
1-Methyl-3-phenylbenzo[f]quinoline 283.4 1-Me, 3-Ph Not reported Low in water
2-Phenylquinoline 231.3 2-Ph ~80–85 Low in water

Key Observations :

  • The phenol group in the target compound likely improves aqueous solubility compared to methyl or phenyl substituents.
  • Acetic acid derivatives exhibit higher polarity due to ionizable groups .

Q & A

Q. How to parameterize force fields for molecular dynamics simulations of this compound?

  • Methodological Answer : Derive partial charges via RESP fitting (Antechamber) and validate torsion parameters using MP2/cc-pVTZ calculations. AMBER or CHARMM force fields are suitable for simulating π-stacking interactions .

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